テトラフルオロホウ酸カドミウム

説明

Cadmium tetrafluoroborate is a colorless and odorless crystalline solid . It is most frequently used in the industrial production of high-strength steels, its purpose being to prevent hydrogen absorption, a source of post-production cracking of the metal, in the treated steels .

Synthesis Analysis

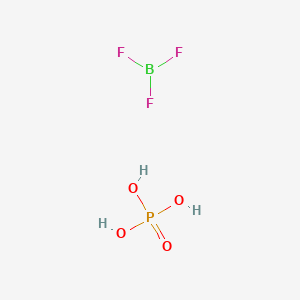

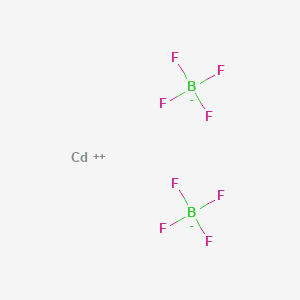

Cadmium tetrafluoroborate can be synthesized through solid-state reactions . The synthesized phases of variable composition have been characterized by X-ray powder diffraction and differential scanning calorimetry .Molecular Structure Analysis

Cadmium tetrafluoroborate is an ionic compound formed from the two ionic species Cd 2+ and BF 4− . At room temperature, it forms colorless, odorless crystals which are soluble in polar solvents such as water or ethanol .Chemical Reactions Analysis

Cadmium ions (Cd²⁺) are known to exhibit characteristic reactions with aqueous ammonia, sodium hydroxide, and hydrogen sulfide .Physical And Chemical Properties Analysis

Cadmium tetrafluoroborate has a molecular formula of B2CdF8 and an average mass of 286.020 Da .科学的研究の応用

高強度鋼の工業生産

テトラフルオロホウ酸カドミウムは、高強度鋼の工業生産において頻繁に使用されます . その目的は、処理された鋼における、金属の生産後の割れ発生源となる水素吸収を防止することです .

植物におけるカドミウムの蓄積

テトラフルオロホウ酸カドミウムのようなカドミウム化合物は、植物に蓄積される可能性があります . この蓄積は、約50年間研究されてきました . 研究は最初に、植物と土壌のカドミウムレベルの関係、土壌中の金属の利用可能性の要因、および根の吸収プロセスに焦点を当てていました .

低カドミウム蓄積品種の開発

カドミウム研究の基礎的な応用は、消費される部分にカドミウムをより少なく蓄積する品種の開発です . これは、食物作物中のカドミウム含有量を減らし、それによって食物連鎖を通じて人間による摂取量を減らすのに役立つため重要です .

土壌の浄化

カドミウム研究の別の応用は、植物抽出による土壌の浄化です . これには、地上部に高レベルのカドミウムを蓄積する植物を栽培することが含まれ、それによって土壌からカドミウムを除去するのに役立ちます .

ポプラにおけるカドミウムストレス耐性

カドミウム暴露下におけるポプラの生育、カドミウム蓄積、および抗酸化能力に対する鉄施用による影響を探る研究が行われています

作用機序

Target of Action

Cadmium tetrafluoroborate is an ionic compound formed from the two ionic species Cd 2+ and BF 4− . It is most frequently used in the industrial production of high-strength steels, its purpose being to prevent hydrogen absorption, a source of post-production cracking of the metal .

Mode of Action

Cadmium tetrafluoroborate acts as a weakly acidic inorganic salt, which is soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .

Biochemical Pathways

Cadmium, a prevalent environmental contaminant, exerts widespread toxic effects on human health through various biochemical and molecular mechanisms . This includes oxidative stress induction, disruption of Ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of Cadmium are complex. Cadmium’s high mobility is influenced by various factors, including pH, redox state, and ionic strength . Despite this, Cd can endure in solution via water-soluble complexes like CdCl− and Cd(SO4)22−, and interacts with dissolved organic matter .

Result of Action

Exposure to cadmium tetrafluoroborate, via ingestion, contact with the skin or mucous membranes, or inhalation can have lasting and harmful health effects . Chronic exposure to cadmium is associated with adverse health effects, especially on the kidneys, respiratory system, and bones .

Action Environment

Cadmium is a naturally occurring heavy metal that has become a global issue due to its extensive use in industrial production, especially in metal smelting, battery manufacturing, and as additives in plastics and pigments . Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality .

Safety and Hazards

Exposure to cadmium tetrafluoroborate, via ingestion, contact with the skin or mucous membranes, or inhalation can have lasting and harmful health effects . It is also a negligible fire hazard, but combustion of cadmium tetrafluoroborate produces hazardous decomposition products including cadmium/cadmium oxide and hydrogen fluoride .

将来の方向性

特性

IUPAC Name |

cadmium(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cd/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOFSPIMFJTFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CdF8 | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884756 | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cadmium fluoroborate is a colorless odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Dry Powder, Colorless odorless liquid; Soluble in water; Extremely hygroscopic; [HSDB] | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water, Very soluble in 95% alcohol | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.60 g/cu cm at 25 °C | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS RN |

14486-19-2 | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FO2G6257B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What is the significance of tris(1,10-phenanthroline)cadmium tetrafluoroborate in analytical chemistry?

A1: Tris(1,10-phenanthroline)cadmium tetrafluoroborate serves as a useful reagent in the indirect determination of boron content in high-purity materials like silicon and trichlorosilane [, ]. This is achieved by first reacting the boron with 1,10-phenanthroline and cadmium tetrafluoroborate, forming the extractable complex.

Q2: How does the indirect method using tris(1,10-phenanthroline)cadmium tetrafluoroborate work?

A2: The method relies on the formation of tris(1,10-phenanthroline)cadmium tetrafluoroborate, where boron acts as a limiting reagent. After extracting this complex into an organic solvent, the concentration of cadmium is measured using atomic absorption spectrometry []. This measurement allows for the indirect quantification of boron based on the stoichiometry of the reaction.

Q3: Are there alternative methods for boron determination, and what are the advantages of using tris(1,10-phenanthroline)cadmium tetrafluoroborate?

A3: While other methods exist, the use of tris(1,10-phenanthroline)cadmium tetrafluoroborate offers advantages in determining boron in high-purity materials. The formation of the complex and its subsequent extraction into an organic solvent enhance the sensitivity and selectivity of the analysis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。